molecular formula C10H12N5Na3O10P2 B1281440 Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate CAS No. 2092-65-1

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Cat. No. B1281440
CAS RN: 2092-65-1
M. Wt: 493.15 g/mol
InChI Key: KWEUUBDPVVHQAL-MSQVLRTGSA-K
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Description

“Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate” is a chemical compound with the molecular formula C10H14N5Na2O8P . It is also known as “Adenosine 5’-diphosphate sodium salt” or "Adenosine-5’-diphosphate trisodium salt" . The compound has a molecular weight of 409.2 g/mol .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H14N5O7P.2Na.H2O/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (22-10)1-21-23 (18,19)20;;;/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1…/s1" . The compound’s structure includes a purine ring attached to a tetrahydrofuran ring, which is further attached to a phosphate group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Biochemical Reagent in Enzymatic Studies

Adenosine 5’-diphosphate sodium salt is extensively used as a biochemical reagent in laboratory research. It serves as a substrate for enzymes involved in energy metabolism, such as adenylate kinase and ATP synthase. This makes it an invaluable tool for studying enzymatic processes related to energy conversion and storage .

Platelet Aggregation Studies

It has been utilized as a positive control in platelet aggregation analysis to assess the antiplatelet activity of various compounds. This application is crucial for developing new therapeutic agents targeting blood clotting disorders .

Mitochondrial Function Analysis

In mitochondrial stress tests, ADP sodium salt is used to prepare stock solutions. These tests are vital for understanding mitochondrial function and for researching diseases related to mitochondrial dysfunctions .

Vascular Response Research

ADP has been used as a test compound to study endothelium-dependent vascular responses, particularly in research involving salt-sensitive and salt-resistant Dahl rats. This helps in understanding the role of purinergic receptors in vascular function .

Enzyme Activity Monitoring

This compound is also used to monitor the activity of various enzymes such as ATPases, GTPases, and protein kinases. It’s an essential assay reagent in the scientific community for enzyme-related studies .

Platelet Activation Mechanism Exploration

Adenosine 5’-diphosphate sodium salt affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12. This interaction is significant for researching the mechanisms behind platelet activation and related conditions .

Cellular Homeostasis Research

It plays a key role in cellular homeostasis by participating in the phosphorylation process into ATP by ATPase. This process is fundamental for energy storage and nucleic acid metabolism within cells .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEUUBDPVVHQAL-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na3O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942564
Record name Adenosine 5'-diphosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

CAS RN

20398-34-9, 2092-65-1
Record name Adenosine 5'-diphosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine trisodium 5'-diphosphate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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